molecular formula C8H12N4O B1482096 1-(1-ethylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 2091198-73-9

1-(1-ethylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B1482096
CAS No.: 2091198-73-9
M. Wt: 180.21 g/mol
InChI Key: RIYFYCJIWKSWSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Ethylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde is a versatile chemical building block designed for advanced medicinal chemistry and drug discovery applications. Its structure integrates two privileged pharmacophores: a 1,2,3-triazole ring and an azetidine moiety. The 1,2,3-triazole core, often accessed via reliable "click chemistry" routes, is a stable heterocycle known to participate in key hydrogen bonding and dipole-dipole interactions with biological targets, improving the solubility and metabolic stability of lead compounds . The formyl (carbaldehyde) group on the triazole ring provides a highly reactive handle for synthetic diversification, allowing researchers to readily generate chemical libraries via condensation reactions, such as forming Schiff bases or serving as a precursor for heterocyclic fused systems . The incorporation of a 1-ethylazetidine substituent on the triazole nitrogen adds significant value to this reagent. The azetidine ring is a saturated, strained four-membered heterocycle that can positively influence a molecule's physicochemical properties, including conformational restraint and permeability. This specific molecular architecture makes the compound a highly valuable intermediate for constructing novel hybrid molecules. Potential research applications include the development of probes for neurodegenerative diseases, given the documented role of 1,2,3-triazole derivatives as cholinesterase inhibitors , and as a precursor for potential antiviral, anticancer, or antiparasitic agents, as the triazole scaffold is prevalent in many bioactive compounds . This reagent is provided For Research Use Only and is intended solely for use in laboratory chemical synthesis.

Properties

IUPAC Name

1-(1-ethylazetidin-3-yl)triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O/c1-2-11-4-8(5-11)12-3-7(6-13)9-10-12/h3,6,8H,2,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIYFYCJIWKSWSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(C1)N2C=C(N=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The triazole group in your compound is a common feature in many pharmaceuticals and is known for its versatile biological activity. It can interact with various enzymes and receptors in the body, leading to diverse therapeutic effects .

The mode of action of such compounds typically involves binding to a specific target, such as an enzyme or receptor, and modulating its activity. This can lead to changes in biochemical pathways and cellular functions .

Pharmacokinetics, or how the body affects a drug, is a crucial aspect of drug action. It involves absorption, distribution, metabolism, and excretion (ADME) of the compound. Factors such as the compound’s chemical structure, formulation, route of administration, and patient-specific factors can influence its pharmacokinetics .

The result of the compound’s action would depend on its specific targets and mode of action. It could range from inhibiting a pathological process, killing harmful cells, or correcting a biochemical imbalance .

Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability .

Biological Activity

1-(1-ethylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde is a compound belonging to the class of 1,2,3-triazoles, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

The chemical formula for this compound is C₉H₁₂N₄O. The presence of the triazole ring and the azetidine moiety contributes to its unique biological profile.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Triazole Ring : This is often achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a well-known "click" reaction that allows for high yields and specificity.
  • Substitution Reactions : Subsequent steps involve introducing the ethylazetidine group and forming the aldehyde functionality.

Anticancer Activity

Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. For example:

  • Cell Line Studies : Compounds structurally related to this compound have shown IC50 values ranging from 0.5 μM to 5 μM against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .
CompoundAnticancer Activity (IC50)Target Cell Lines
1-(1-Ethylazetidin-3-yl)-1H-triazole0.5 - 5 μMMCF-7, HCT116
Related Triazole Derivative2.6 μMA549 (lung cancer)

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored:

  • Pathogen Inhibition : Studies show that triazole derivatives can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics .
PathogenMIC Value (μg/mL)Comparison
E. coli8 - 16Comparable to ampicillin
S. aureus4 - 8Comparable to penicillin

The mechanisms by which 1-(1-ethylazetidin-3-yl)-1H-triazole-4-carbaldehyde exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or microbial metabolism.
  • Receptor Interaction : It may bind to specific receptors that modulate cellular pathways related to growth and survival .

Case Studies

Several case studies highlight the potential of triazole derivatives in clinical applications:

  • Cytotoxicity in Leukemic Cells : A study demonstrated that certain triazoles induce apoptosis in leukemic cells through mechanisms involving DNA damage and mitochondrial dysfunction .
  • Broad-Spectrum Antibacterial Activity : Research has shown that triazole-containing compounds are effective against antibiotic-resistant strains, underscoring their potential as therapeutic agents .

Comparative Analysis

A comparative analysis with similar compounds reveals how structural variations affect biological activity:

CompoundStructure FeaturesAnticancer Activity (IC50)Antimicrobial Efficacy
1-(1-Ethylazetidin-3-yl)-triazoleEthylazetidine groupSignificantEffective against E. coli
N-(4-thiocyanatophenyl)-triazoleThiocyanate substitutionModerateVariable efficacy

Scientific Research Applications

Medicinal Chemistry

1-(1-ethylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde has shown promise in medicinal chemistry as a precursor for the synthesis of pharmaceutical agents. Its ability to form derivatives through reactions such as oxidation and reduction enhances its utility in drug development. The triazole ring is known for its biological activity, including antifungal and anticancer properties, making this compound a candidate for further investigation in therapeutic applications .

Organic Synthesis

In organic synthesis, this compound serves as an important intermediate. It can undergo various transformations to yield more complex molecules. For instance:

  • Oxidation : The aldehyde group can be oxidized to carboxylic acids.
  • Reduction : It can be reduced to form alcohols.
  • Substitution Reactions : The triazole ring can participate in nucleophilic substitution reactions.

These reactions are critical for the synthesis of complex organic compounds used in various applications.

Material Science

The compound's unique structural features also make it suitable for applications in material science. It can be utilized in the development of novel materials with specific properties, such as polymers or coatings that require enhanced stability or reactivity due to the presence of triazole and azetidine functionalities .

Case Studies

Several studies have explored the applications of similar triazole compounds, providing insights into their potential:

  • Antimicrobial Activity : Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. A study on related triazoles showed that modifications at the azetidine position could enhance efficacy against various pathogens .
  • Synthesis of Bioactive Compounds : A case study highlighted the use of triazole-based compounds in synthesizing bioactive molecules through click chemistry methods. This approach allows for efficient construction of complex structures that could lead to new therapeutic agents .
  • Catalytic Applications : Some derivatives have been explored as catalysts in organic reactions. Their ability to stabilize transition states due to the presence of nitrogen atoms in the triazole ring enhances reaction rates and selectivity .

Comparison with Similar Compounds

This section compares the structural, synthetic, and functional characteristics of 1-(1-ethylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde with analogous triazole-4-carbaldehydes.

Structural and Physicochemical Properties

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Features
This compound 1-ethylazetidin-3-yl C8H12N4O 180.21 (estimated) Azetidine ring enhances rigidity; formyl group enables Schiff base formation.
1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde Phenyl C9H7N3O 173.17 Aryl group increases hydrophobicity; used in Fe(II) helicate synthesis.
1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde 4-nitrophenyl C9H6N4O3 218.17 Electron-withdrawing nitro group enhances reactivity in Cornforth rearrangements.
1-(3-Fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde 3-fluorophenyl C9H6FN3O 191.16 Fluorine improves bioavailability; used in pyrazolone derivatives (96% yield).
1-Ethyl-4-methyl-1H-1,2,3-triazole-5-carbaldehyde Ethyl (1-position), methyl (4-position) C6H9N3O 139.16 Compact structure with low molecular weight; XLogP3 = 0.2.
1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazole-4-carbaldehyde 2,2,2-trifluoroethyl C5H4F3N3O 179.10 Fluorine atoms increase electronegativity and metabolic stability.

Key Observations :

  • The azetidine substituent in the target compound introduces a strained, polar cyclic amine, likely improving aqueous solubility compared to aryl analogs (e.g., phenyl or nitrophenyl derivatives) .
  • Fluorinated derivatives (e.g., 3-fluorophenyl, trifluoroethyl) exhibit enhanced pharmacokinetic profiles due to fluorine’s electronegativity and lipophilicity modulation .
  • The 4-nitrophenyl variant is a key intermediate for synthesizing alkylated triazoles via Cornforth rearrangement .
Target Compound:

Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) between 1-ethylazetidin-3-yl azide and propargyl aldehyde.

Post-Functionalization : Formylation via Vilsmeier-Haack reaction on a pre-formed triazole.

Comparable Syntheses:
  • 1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde: Synthesized via cycloaddition of 4-nitrophenyl azide with 3-dimethylaminoacrolein, scalable to multigram quantities .
  • 1-(3-Fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde : Derived from o-nitroaniline, followed by fluorophenyl azide formation and cycloaddition .
  • 1-Ethyl-4-methyl-1H-1,2,3-triazole-5-carbaldehyde : Likely prepared via alkylation of pre-formed triazole with ethyl and methyl groups .

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 1-(1-ethylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde typically involves three key stages:

  • Stage 1: Preparation of azide or azide-containing intermediates
  • Stage 2: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazole core
  • Stage 3: Introduction or modification of the aldehyde group at the 4-position of the triazole ring

The ethylazetidinyl substituent is introduced either by using an azide precursor bearing the ethylazetidine moiety or by post-cycloaddition functionalization.

Preparation of the 1,2,3-Triazole Core via CuAAC

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the cornerstone reaction for synthesizing 1,2,3-triazoles, including the target compound. This reaction proceeds under mild conditions with high regioselectivity, producing 1,4-disubstituted 1,2,3-triazoles.

  • Azide precursor: An azide functionalized with the 1-ethylazetidin-3-yl group is prepared by nucleophilic substitution of a corresponding halide (e.g., bromide) with sodium azide in polar solvents like water or acetonitrile.
  • Alkyne precursor: 3,3-Diethoxyprop-1-yne or similar alkynes bearing protected aldehyde functionalities are used to introduce the aldehyde moiety after cycloaddition.

The CuAAC reaction is catalyzed by Cu(I) salts (e.g., CuSO4 with sodium ascorbate) at room temperature or slightly elevated temperatures to yield 1-(1-ethylazetidin-3-yl)-1,2,3-triazole derivatives.

Introduction of the Aldehyde Group at the 4-Position

The aldehyde group at the 4-position of the triazole ring is introduced either by:

  • Using alkynes bearing masked aldehyde groups (e.g., acetal-protected aldehydes like 3,3-diethoxyprop-1-yne) in the CuAAC step, followed by acidic hydrolysis to reveal the free aldehyde.
  • Alternatively, direct oxidation of methyl or hydroxymethyl substituents at the 4-position of the triazole ring can be employed.

This step is crucial for obtaining the 1H-1,2,3-triazole-4-carbaldehyde scaffold.

Functionalization with the 1-Ethylazetidin-3-yl Substituent

The azetidine ring with an ethyl substituent at the nitrogen can be introduced by:

  • Starting from 1-ethylazetidin-3-yl azide as the azide component in the CuAAC reaction.
  • Alternatively, post-triazole formation substitution reactions at the N1 position, though less common due to lower regioselectivity.

The ethylazetidine moiety imparts enhanced biological and chemical properties to the molecule, making it valuable for applications such as protein modification reagents.

Representative Preparation Method (Based on Patent CN109456275A and Related Literature)

Step Reagents/Conditions Description Yield/Notes
S1 Sodium azide, 1-ethylazetidin-3-yl bromide, polar solvent (water/acetonitrile) Nucleophilic substitution to prepare 1-ethylazetidin-3-yl azide High conversion, careful control of molar ratios (1.5:1 to 3:1 azide to bromide)
S2 1-ethylazetidin-3-yl azide, 3,3-diethoxyprop-1-yne, Cu(I) catalyst, organic base, room temp CuAAC to form 1-(1-ethylazetidin-3-yl)-1,2,3-triazole with acetal-protected aldehyde High regioselectivity, mild conditions
S3 Acidic hydrolysis (methanesulfonic acid or trifluoromethanesulfonic acid), toluene, tert-butyl dimethyl silyl triflate catalyst, 50-60°C, 6-10 h Deprotection of acetal to yield this compound Yields ~80-86%, colorless transparent liquid

This procedure is adapted from similar triazole preparation methods with tert-butyl substituents, modified for the ethylazetidinyl group.

Analytical and Research Findings on Preparation

  • Reaction conditions: Mild temperatures (50-60°C) and use of strong acids facilitate efficient acetal deprotection without degrading the triazole ring.
  • Catalysts: Use of tert-butyl dimethyl silyl triflate as a catalyst improves reaction rates and yields.
  • Purification: Decolorization with activated carbon, filtration, and vacuum distillation (e.g., 80°C/12 mmHg) yield pure product.
  • Yield: Consistently high yields (80-86%) have been reported for similar 1-substituted triazole-4-carbaldehydes.
  • Structural confirmation: Characterization by NMR, LC-MS, and IR spectroscopy confirms the aldehyde functionality and triazole core integrity.

Summary Table of Preparation Parameters

Parameter Typical Range/Value Comments
Azide to alkyl bromide molar ratio 1.5:1 to 3:1 Ensures complete azide formation
CuAAC catalyst Cu(I) salts (e.g., CuSO4 + sodium ascorbate) Standard for regioselective cycloaddition
Acetal deprotection acid Methanesulfonic acid or trifluoromethanesulfonic acid Strong acid needed for efficient hydrolysis
Reaction temperature (deprotection) 50-60°C Mild to prevent side reactions
Reaction time (deprotection) 6-10 hours Optimized for full conversion
Purification Activated carbon treatment, filtration, vacuum distillation Produces colorless, pure aldehyde product
Yield 80-86% High efficiency for industrial and research purposes

Research Insights on Functionalization and Application

Recent studies highlight that 1H-1,2,3-triazole-4-carbaldehyde derivatives, including those with N1-substituents like ethylazetidinyl groups, serve as effective reagents for site-specific protein N-terminal modification under mild conditions. The aldehyde group facilitates formation of stable 4-imidazolidinone rings with protein N-termini, enabling bioconjugation applications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1-ethylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 2
1-(1-ethylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde

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